3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid
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Overview
Description
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound with the molecular formula C12H14N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid typically involves the reaction of 5,7-dimethyl-1H-benzoimidazole with a suitable propionic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can result in a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid: A closely related compound with similar structural features but different functional groups.
2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: Another benzimidazole derivative with distinct chemical properties.
3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride: Similar in structure but with variations in the benzimidazole ring.
Uniqueness
3-(5,7-Dimethyl-1H-benzoimidazol-2-yl)-propionic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-8(2)12-9(6-7)13-10(14-12)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPWCASJGEFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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